molecular formula C7H3BrCl2O2 B1285754 4-Bromo-2,5-dichlorobenzoic acid CAS No. 885532-41-2

4-Bromo-2,5-dichlorobenzoic acid

Cat. No. B1285754
M. Wt: 269.9 g/mol
InChI Key: DVJHKDHDHAPDPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated benzoic acid derivatives is not directly described for 4-Bromo-2,5-dichlorobenzoic acid. However, a related compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, was synthesized from dimethyl terephthalate through a multi-step process including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization with a total yield of 24% . This suggests that a similar approach could potentially be applied to synthesize 4-Bromo-2,5-dichlorobenzoic acid, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of halogenated benzoic acids can be inferred from studies on similar compounds. For instance, the crystal structure of 4-Bromo-2-(2,5-dichloro-phenylimino)-phenol was determined and compared with DFT calculations, providing insights into the geometry and electronic properties of such compounds . Additionally, the molecular structure of 4-bromo-2,6-dichlorobenzonitrile was described, highlighting a short distance between N and Br in adjacent molecules, which could be considered an interaction between the Lewis base (CN) and the Lewis acid (Br) .

Chemical Reactions Analysis

The chemical reactivity of halogenated benzoic acids can be complex. Alcaligenes denitrificans NTB-1 was found to utilize 4-bromo-, 4-iodo-, and 2,4-dichlorobenzoate as carbon and energy sources, releasing stoichiometric amounts of halide through hydrolytic dehalogenation . This indicates that 4-Bromo-2,5-dichlorobenzoic acid could potentially undergo similar biodegradation pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds can be deduced from studies on related molecules. For example, the vibrational and electronic transition analysis of 2-amino-5-bromobenzoic acid was presented using experimental techniques and DFT, which included the calculation of thermodynamic properties at different temperatures . Similarly, the spectroscopic and NBO analyses of 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid provided information on the stability of the molecule arising from hyperconjugative interactions and charge delocalization . These studies suggest that 4-Bromo-2,5-dichlorobenzoic acid would likely exhibit distinct vibrational spectra and thermodynamic properties that could be characterized using similar methods.

Scientific Research Applications

Application 1: Synthesis of Lanthanide Complexes

  • Summary of the Application : This research involves the synthesis of novel ternary lanthanide complexes using 2,5-dichlorobenzoate (a derivative of 4-Bromo-2,5-dichlorobenzoic acid) and 2,2:6′,2″-terpyridine .
  • Methods of Application : The lanthanide complexes were synthesized and characterized by single-crystal and powder X-ray diffraction . The mononuclear units are assembled into 1D, 2D, 3D supramolecular structures by the π – π stacking and halogen–halogen interactions .
  • Results or Outcomes : The solid-state fluorescent properties of the complexes were studied at room temperature, and characteristic emission was observed for all complexes . Complex 1 exhibits strong red emission, while complex 2 is green under UV light .

Application 2: Synthesis of SGLT2 Inhibitors

  • Summary of the Application : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a derivative of 4-Bromo-2,5-dichlorobenzoic acid, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The outcomes of this research are not provided in the source .

Safety And Hazards

The compound is labeled with the GHS07 pictogram. It has the signal word “Warning” and the hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-bromo-2,5-dichlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2O2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJHKDHDHAPDPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585485
Record name 4-Bromo-2,5-dichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,5-dichlorobenzoic acid

CAS RN

885532-41-2
Record name 4-Bromo-2,5-dichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LP Vu, C Diehl, R Casement, A Bond, C Steinebach… - 2023 - chemrxiv.org
Hypoxia-inducible factor-1α (HIF-1α) constitutes the principal mediator of cellular adaptation to hypoxia in humans. HIF-1α protein level and activity is tightly regulated by the ubiquitin …
Number of citations: 0 chemrxiv.org
LP Vu, CJ Diehl, R Casement, AG Bond… - Journal of Medicinal …, 2023 - ACS Publications
Hypoxia-inducible factor-1α (HIF-1α) constitutes the principal mediator of cellular adaptation to hypoxia in humans. The HIF-1α protein level and activity are tightly regulated by the …
Number of citations: 7 pubs.acs.org

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